

# experimental protocol for SARS-CoV-2-IN-29 disodium antiviral assay

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## Compound of Interest

Compound Name: SARS-CoV-2-IN-29 disodium

Cat. No.: B15564153

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## Application Notes: Antiviral Assay for SARS-CoV-2-IN-29 Disodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the antiviral activity of **SARS-CoV-2-IN-29 disodium** against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The protocols for a pseudovirus neutralization assay and a cytotoxicity assay are outlined below, based on the methodologies used in the evaluation of this compound.

## Mechanism of Action

**SARS-CoV-2-IN-29 disodium** is a supramolecular agent, described as a molecular tweezer, designed to interact with and disrupt the lipid envelope of viruses. This mechanism leads to a loss of viral integrity and infectivity. The compound, a two-armed diphosphate ester, has demonstrated inhibitory activity against SARS-CoV-2 by inducing the disruption of the liposomal membrane.

## Quantitative Data Summary

The antiviral and cytotoxic activities of **SARS-CoV-2-IN-29 disodium** have been quantified using in vitro assays. The key parameters are summarized in the table below.

Parameter	Value	Assay Type	Cell Line
IC50	1.5 µM	SARS-CoV-2 Activity	Caco-2
IC50	1.6 µM	Spike Pseudoparticle Transduction	-
CC50	77.4 µM	Cytotoxicity	Caco-2
EC50	3.0 µM	Liposomal Membrane Disruption	-

Table 1: Summary of in vitro efficacy and cytotoxicity data for SARS-CoV-2-IN-29 disodium.

## Experimental Protocols

### Cell Culture

Cell Line: Caco-2 (human colorectal adenocarcinoma cells)

Culture Medium:

- Eagle's Minimum Essential Medium (MEM)
- 20% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin
- 1% Sodium Pyruvate

Culture Conditions:

- Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Change the culture medium every 2-3 days.

- For passaging, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a 0.25% (w/v) Trypsin-EDTA solution.
- Resuspend the detached cells in fresh medium and seed into new flasks at the desired density.

## SARS-CoV-2 Spike Pseudoparticle Transduction Assay (Antiviral Activity)

This assay evaluates the ability of **SARS-CoV-2-IN-29 disodium** to inhibit the entry of pseudotyped lentiviral particles carrying the SARS-CoV-2 spike protein into host cells.

Materials:

- HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).
- SARS-CoV-2 pseudovirus particles (e.g., lentiviral particles expressing a reporter gene like luciferase or GFP and pseudotyped with the SARS-CoV-2 spike protein).
- **SARS-CoV-2-IN-29 disodium**, serially diluted.
- 96-well plates.
- Luciferase assay reagent.

Protocol:

- Seed hACE2-HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- On the day of the experiment, prepare serial dilutions of **SARS-CoV-2-IN-29 disodium** in culture medium.
- In a separate plate, mix the diluted compound with the SARS-CoV-2 pseudovirus suspension.
- Incubate the compound-virus mixture at room temperature for 1 hour.

- Remove the culture medium from the hACE2-HEK293T cells and add the compound-virus mixture to the wells.
- Incubate the plates for 48-72 hours at 37°C.
- Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
- The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a suitable software.

## Cytotoxicity Assay

This assay determines the concentration of **SARS-CoV-2-IN-29 disodium** that is toxic to the host cells.

Materials:

- Caco-2 cells.
- **SARS-CoV-2-IN-29 disodium**, serially diluted.
- 96-well plates.
- Cell viability reagent (e.g., CellTiter-Glo®).

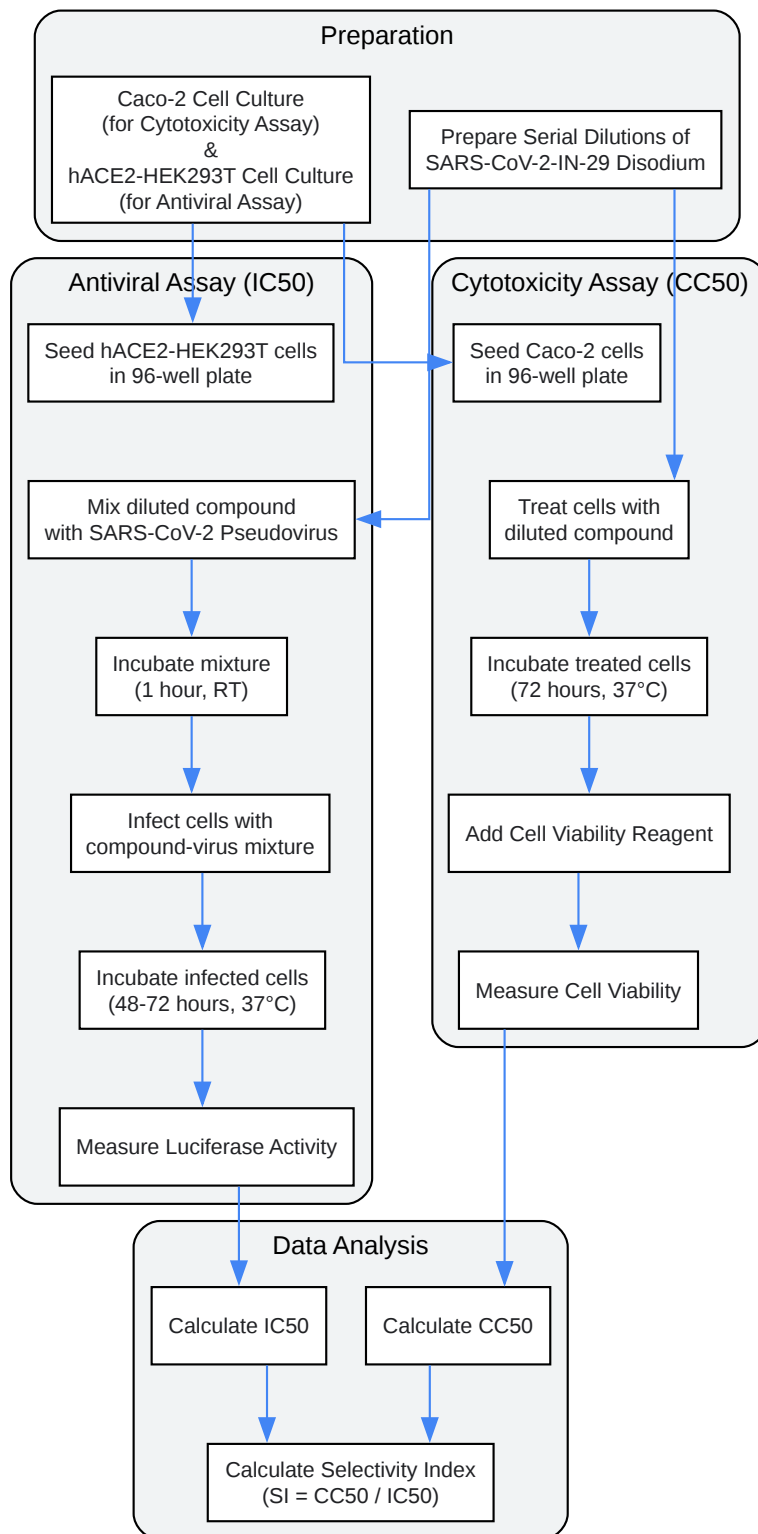
Protocol:

- Seed Caco-2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well and incubate overnight.
- Prepare serial dilutions of **SARS-CoV-2-IN-29 disodium** in culture medium.
- Remove the existing medium from the cells and add the diluted compound to the wells.
- Incubate the plate for 72 hours at 37°C.
- Add the cell viability reagent to each well according to the manufacturer's protocol.

- Measure the luminescence or absorbance to determine the number of viable cells.
- The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

## Visualizations

## Experimental Workflow for SARS-CoV-2-IN-29 Disodium Antiviral Assay

[Click to download full resolution via product page](#)Workflow for determining the antiviral activity and cytotoxicity of **SARS-CoV-2-IN-29 disodium**.

Disclaimer: This protocol is intended for research use only by trained professionals. All work with live viruses or pseudoviruses should be conducted in accordance with institutional and national safety guidelines in appropriate biosafety level facilities.

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